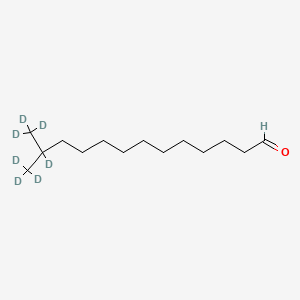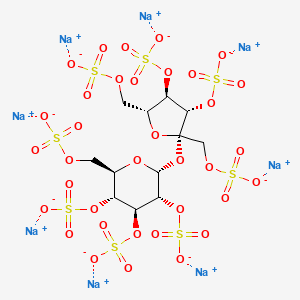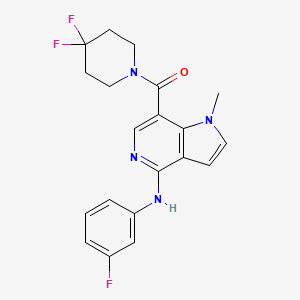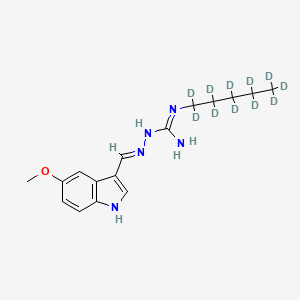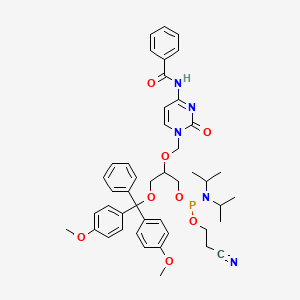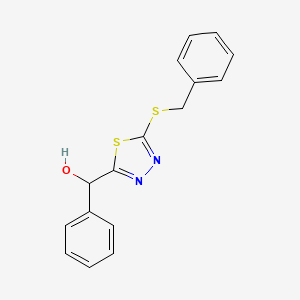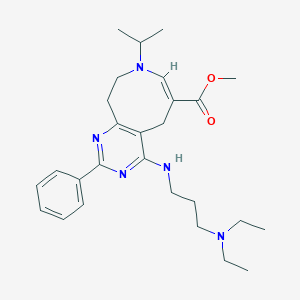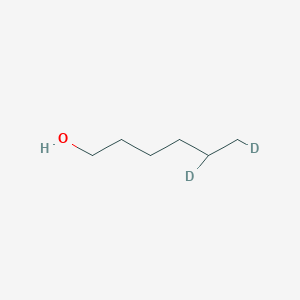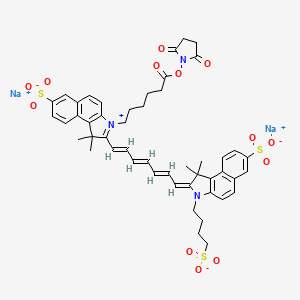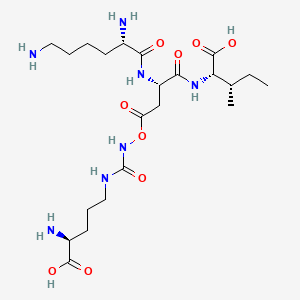
Acetyl tripeptide-30 citrulline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl tripeptide-30 citrulline is a synthetic peptide known for its anti-aging and skin-conditioning properties. It is composed of a sequence of lysine, aspartic acid, isoleucine, and citrulline. This compound is particularly noted for its ability to inhibit matrix metalloproteinases, which are enzymes responsible for the degradation of extracellular matrix components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetyl tripeptide-30 citrulline is synthesized through the reaction of acetic acid with citrulline and tripeptide-30. The process involves the formation of peptide bonds between the amino acids in the sequence . The reaction conditions typically include controlled temperature and pH to ensure the stability and integrity of the peptide bonds.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure precision and efficiency. The peptides are then purified using high-performance liquid chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Acetyl tripeptide-30 citrulline primarily undergoes substitution reactions due to the presence of reactive amino acid side chains. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents under mild conditions.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide.
Reduction Reactions: Utilize reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups, which can enhance or modify the biological activity of the compound .
Applications De Recherche Scientifique
Acetyl tripeptide-30 citrulline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in inhibiting matrix metalloproteinases and protecting extracellular matrix components.
Medicine: Explored for its potential in anti-aging treatments and wound healing formulations.
Industry: Incorporated into high-end skincare products for its firming and smoothing effects
Mécanisme D'action
The primary mechanism of action of acetyl tripeptide-30 citrulline involves the inhibition of matrix metalloproteinases. By preventing the degradation of collagen and other extracellular matrix components, it helps maintain skin structure and integrity. This inhibition is achieved through the binding of the peptide to the active sites of the enzymes, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Acetyl tetrapeptide-9: Known for stimulating collagen synthesis.
Acetyl tetrapeptide-11: Promotes keratinocyte growth and syndecan-1 synthesis.
Uniqueness: Acetyl tripeptide-30 citrulline is unique in its ability to inhibit multiple matrix metalloproteinases, including MMP-2, MMP-9, MMP-1, and MMP-3. This broad-spectrum inhibition makes it particularly effective in anti-aging and skin-conditioning applications .
Propriétés
Formule moléculaire |
C22H41N7O9 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-4-[[(4S)-4-amino-4-carboxybutyl]carbamoylamino]oxy-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C22H41N7O9/c1-3-12(2)17(21(35)36)28-19(32)15(27-18(31)13(24)7-4-5-9-23)11-16(30)38-29-22(37)26-10-6-8-14(25)20(33)34/h12-15,17H,3-11,23-25H2,1-2H3,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H2,26,29,37)/t12-,13-,14-,15-,17-/m0/s1 |
Clé InChI |
OAUSWFQUADGIRF-BWJWTDLKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)ONC(=O)NCCC[C@@H](C(=O)O)N)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CC(=O)ONC(=O)NCCCC(C(=O)O)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


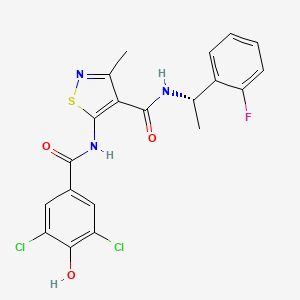
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)

